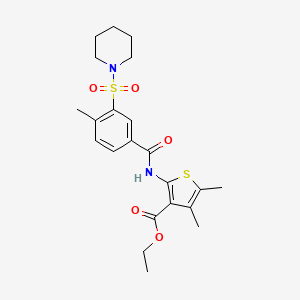

Ethyl 4,5-dimethyl-2-(4-methyl-3-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Ethyl 4,5-dimethyl-2-(4-methyl-3-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate” is a chemical compound. It is a derivative of piperidine , which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Synthesis Analysis

The synthesis of piperidine derivatives, like the compound , is an important task in modern organic chemistry . The synthesis of such compounds has been widespread . There are many protocols available on the functionalizing deboronation of alkyl boronic esters . Protodeboronation is not well developed, but there are reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of several functional groups. The piperidine ring, for example, can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of piperidine derivatives can be inferred from the literature . For example, they are generally stable compounds that can participate in a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

A study by Ghorab et al. (2013) presented novel thiophene and thienopyrimidine derivatives exhibiting significant antiproliferative activity against breast and colon cancer cell lines. These compounds, including variations of thiophene derivatives, demonstrated remarkable activity, underscoring the potential of thiophene-based compounds in cancer therapy (Ghorab et al., 2013).

Antimycobacterial Activity

Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues, revealing a promising compound with significant activity against Mycobacterium tuberculosis, showcasing the potential of these derivatives in tuberculosis treatment (Jeankumar et al., 2013).

Chemical Synthesis and Characterization

Li-jua (2015) focused on the synthesis of related compounds, emphasizing the chemical processes and yields, which contributes to understanding the synthetic routes and potential modifications for enhancing biological activity or solubility (Tang Li-jua, 2015).

GPIIb/IIIa Integrin Antagonists

Hayashi et al. (1998) explored the development of fibrinogen receptor antagonists, highlighting the role of trisubstituted beta-amino acid derivatives, including a compound with significant platelet aggregation inhibitory activity. This research underscores the compound's therapeutic potential, particularly in antithrombotic treatment (Hayashi et al., 1998).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 4,5-dimethyl-2-[(4-methyl-3-piperidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O5S2/c1-5-29-22(26)19-15(3)16(4)30-21(19)23-20(25)17-10-9-14(2)18(13-17)31(27,28)24-11-7-6-8-12-24/h9-10,13H,5-8,11-12H2,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVPMKLXHYYUEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4,5-dimethyl-2-(4-methyl-3-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d]isoxazol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2728449.png)

![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2728455.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B2728456.png)

![Benzonitrile, 3-[[2,3-dihydro-7-(methylthio)-1-oxo-1H-inden-4-yl]oxy]-5-fluoro-](/img/structure/B2728461.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2728469.png)

![N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2728470.png)

![3-{[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2728471.png)